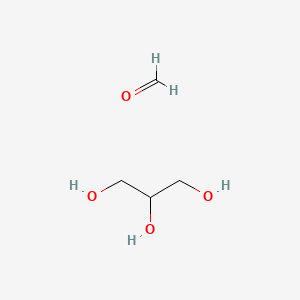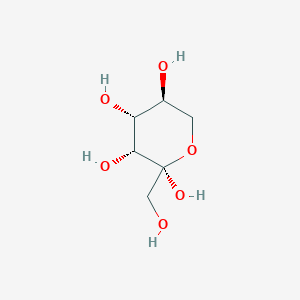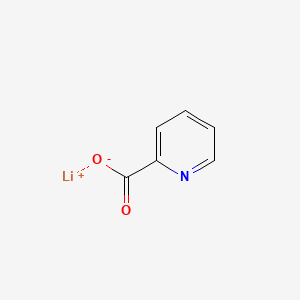
Calcium arsenate phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium arsenate phosphate is a compound that combines calcium, arsenic, and phosphorus. It is known for its unique chemical properties and potential applications in various fields. This compound is often studied for its interactions with other elements and its behavior under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium arsenate phosphate can be synthesized through various methods. One common approach involves the reaction of calcium salts with arsenate and phosphate ions in an aqueous solution. The reaction typically occurs under controlled pH and temperature conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound is often produced by treating arsenic-containing wastewater with calcium salts. This method not only helps in synthesizing the compound but also aids in the removal and immobilization of arsenic from wastewater, making it an environmentally beneficial process .
Chemical Reactions Analysis
Types of Reactions: Calcium arsenate phosphate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between the compound and other reactants.
Substitution Reactions: In these reactions, one or more atoms in the compound are replaced by different atoms or groups of atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. The conditions for these reactions vary but often involve specific pH levels and temperatures to facilitate the desired chemical changes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, reactions with strong acids may produce arsenic acid and calcium phosphate .
Scientific Research Applications
Calcium arsenate phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used in studies related to the behavior of arsenic and phosphorus in different chemical environments.
Biology: Research on this compound helps in understanding its effects on biological systems, particularly in relation to arsenic toxicity and its mitigation.
Medicine: The compound is studied for its potential use in medical treatments, especially in areas related to bone regeneration and the treatment of arsenic poisoning.
Mechanism of Action
The mechanism by which calcium arsenate phosphate exerts its effects involves several molecular targets and pathways. In biological systems, the compound interacts with proteins and enzymes, potentially altering their functions. The presence of arsenic in the compound can lead to oxidative stress and disruption of cellular processes. Additionally, calcium and phosphate ions released from the compound can influence various physiological pathways, including bone mineralization and cellular signaling .
Comparison with Similar Compounds
Calcium Arsenate: This compound is similar to calcium arsenate phosphate but lacks the phosphate component. It is used primarily as a pesticide and has different chemical properties.
Lead Arsenate: Another similar compound, lead arsenate, is used as an insecticide.
Uniqueness: this compound is unique due to its combination of calcium, arsenic, and phosphorus, which gives it distinct chemical and physical properties. Its ability to interact with various biological and environmental systems makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
109877-61-4 |
|---|---|
Molecular Formula |
AsCa3O8P |
Molecular Weight |
354.12 g/mol |
IUPAC Name |
tricalcium;arsorate;phosphate |
InChI |
InChI=1S/AsH3O4.3Ca.H3O4P/c2-1(3,4)5;;;;1-5(2,3)4/h(H3,2,3,4,5);;;;(H3,1,2,3,4)/q;3*+2;/p-6 |
InChI Key |
INNHHJAXMJRGBT-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


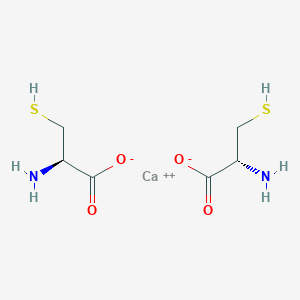
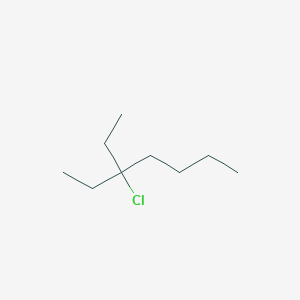

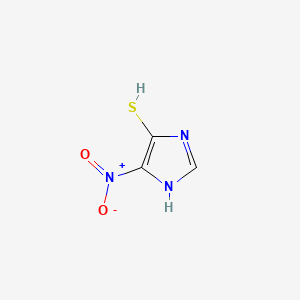
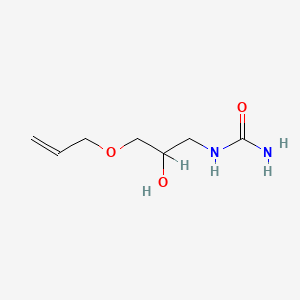
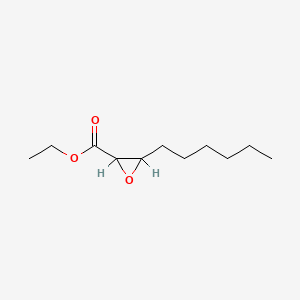
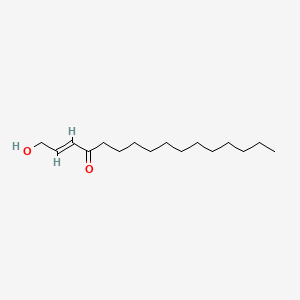
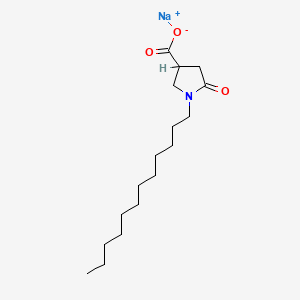
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
